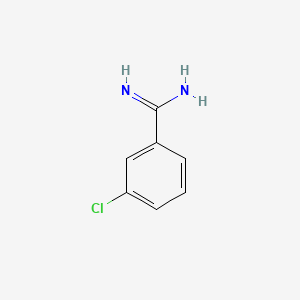

3-Chloro-benzamidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chlorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURAKWQBMZORLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276828 | |

| Record name | 3-chloro-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25412-62-8 | |

| Record name | 3-chloro-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-benzamidine: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-benzamidine is a synthetically valuable substituted aromatic amidine that serves as a key building block in medicinal chemistry and drug discovery. The presence of a chlorine atom on the phenyl ring and the reactive amidine functional group makes it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, with a focus on insights relevant to researchers in the pharmaceutical sciences.

Chemical Structure and Identification

This compound is characterized by a benzene ring substituted with a chlorine atom at the meta-position and an amidine group. The amidine functional group, with its unique electronic and steric properties, is a key determinant of the molecule's reactivity and its ability to interact with biological targets.

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; Cl [label="Cl", fontcolor="#34A853"]; N1 [label="NH", fontcolor="#4285F4"]; N2 [label="NH2", fontcolor="#4285F4"];

// Position nodes C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="-1.2,2.1!"]; C6 [pos="-1.2,0.7!"]; C7 [pos="-2.4,-0.7!"]; Cl [pos="2.4,2.8!"]; N1 [pos="-2.4,-2.1!"]; N2 [pos="-3.6,0!"];

// Edges for the benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Edges for the substituents C1 -- C7; C3 -- Cl; C7 -- N1 [label="="]; C7 -- N2;

// Benzene ring double bonds edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5; } Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt

| Identifier | This compound | This compound Hydrochloride |

| IUPAC Name | 3-chlorobenzenecarboximidamide | 3-chlorobenzenecarboximidamide hydrochloride |

| Synonyms | m-Chlorobenzamidine, 3-Chlorobenzimidamide | 3-Chlorobenzamidine HCl |

| CAS Number | 25412-62-8[1] | 24095-60-1[2] |

| Molecular Formula | C₇H₇ClN₂[1] | C₇H₈Cl₂N₂ |

| Molecular Weight | 154.60 g/mol [1] | 191.06 g/mol [2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in synthesis. The hydrochloride salt is often preferred in laboratory settings due to its increased stability and solubility in polar solvents.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | White to off-white solid | [2] |

| Melting Point | 131-133 °C | - |

| Boiling Point (Predicted) | 289.6 °C at 760 mmHg | - |

| Density (Predicted) | 1.29 g/cm³ | - |

| pKa (Predicted) | 11.09 ± 0.50 | - |

| Storage Temperature | 2-8°C | [2] |

Synthesis of this compound: A Proposed Protocol

A common and effective method for the synthesis of amidines is the Pinner reaction, which proceeds via the reaction of a nitrile with an alcohol in the presence of an acid catalyst, followed by treatment with ammonia. The likely precursor for this compound is 3-chlorobenzonitrile.

Detailed Step-by-Step Methodology:

Materials:

-

3-Chlorobenzonitrile

-

Anhydrous ethanol

-

Dry hydrogen chloride gas

-

Anhydrous diethyl ether

-

Saturated solution of ammonia in ethanol

-

Sodium hydroxide solution (e.g., 1 M)

-

Dichloromethane or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Formation of the Pinner Salt:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 3-chlorobenzonitrile (1 equivalent) in anhydrous ethanol (e.g., 2-3 mL per gram of nitrile).

-

Cool the solution to 0°C in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic, so maintain the temperature at 0°C. Continue the gas flow until the solution is saturated and a precipitate of the Pinner salt (ethyl 3-chlorobenzimidate hydrochloride) forms.

-

Seal the flask and allow it to stand in a refrigerator for 24-48 hours to ensure complete reaction.

-

Collect the precipitated Pinner salt by filtration under anhydrous conditions, wash with anhydrous diethyl ether, and dry in a desiccator.

-

-

Ammonolysis to this compound Hydrochloride:

-

Suspend the dried Pinner salt in a saturated solution of ammonia in anhydrous ethanol.

-

Stir the mixture at room temperature for several hours (e.g., 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, remove the solvent under reduced pressure to obtain crude this compound hydrochloride.

-

-

Isolation and Purification of this compound (Free Base):

-

Dissolve the crude hydrochloride salt in a minimum amount of water.

-

Cool the solution in an ice bath and basify by the slow addition of a cold aqueous sodium hydroxide solution until the pH is >10.

-

Extract the aqueous solution with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

-

Spectroscopic Characterization (Predicted)

Due to the limited availability of experimental spectroscopic data for this compound in the public domain, the following characterization is based on predictive models and the expected spectral features for a molecule with this structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Proton | δ (ppm) |

| Aromatic CH | 7.2 - 7.8 |

| NH/NH₂ | 5.0 - 7.0 (broad) |

Note: Predicted chemical shifts can vary depending on the software and solvent used for the prediction. The signals for the NH/NH₂ protons are expected to be broad and may exchange with D₂O.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=N bonds of the amidine group, as well as vibrations associated with the chloro-substituted aromatic ring.

-

N-H stretching: 3300-3500 cm⁻¹ (broad)

-

C=N stretching: 1640-1690 cm⁻¹

-

Aromatic C-H stretching: ~3030 cm⁻¹

-

Aromatic C=C stretching: 1400-1600 cm⁻¹

-

C-Cl stretching: 700-800 cm⁻¹

Mass Spectrometry (MS):

In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z 154, with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak). Fragmentation would likely involve the loss of ammonia (NH₃) and the chlorophenyl moiety.

Chemical Reactivity and Applications in Drug Discovery

The amidine functional group is a versatile synthon in organic chemistry. It is basic and can be protonated to form a positively charged amidinium ion. The nitrogen atoms are nucleophilic, and the carbon atom of the C=N bond is electrophilic, allowing for a variety of chemical transformations.

This compound and its derivatives are of significant interest in medicinal chemistry due to their potential to act as:

-

Enzyme Inhibitors: The amidine group can mimic the guanidinium group of arginine and interact with the active sites of enzymes, particularly proteases. 3-Chlorobenzamidine hydrochloride has been utilized in research focused on protease inhibition.[2]

-

Building Blocks for Heterocyclic Synthesis: Amidines are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds, such as imidazoles, pyrimidines, and triazines, which are common scaffolds in pharmaceuticals.

-

Antiviral and Antimicrobial Agents: The benzamidine core is present in a number of compounds with demonstrated biological activity. The 3-chloro-substitution can enhance the lipophilicity and metabolic stability of the molecule, potentially improving its pharmacokinetic properties.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis with significant potential in the field of drug discovery. Its synthesis, while requiring careful control of anhydrous conditions, is achievable through established methods like the Pinner reaction. The presence of the reactive amidine group and the 3-chloro-substituent provides a platform for the development of novel enzyme inhibitors and other bioactive molecules. Further research into the synthesis of this compound derivatives and their biological evaluation is warranted to fully explore their therapeutic potential.

References

Sources

An In-Depth Technical Guide to 3-Chloro-benzamidine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-Chloro-benzamidine, a key building block and active molecule in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the field, this document delves into the compound's fundamental properties, synthesis, and its critical role as a protease inhibitor.

Core Compound Identification and Properties

This compound is an aromatic organic compound featuring a benzamidine core with a chlorine substituent at the meta-position. This substitution significantly influences its electronic properties and binding interactions with biological targets. The compound is most commonly handled in its more stable hydrochloride salt form.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₇H₇ClN₂ | C₇H₈Cl₂N₂ |

| Molecular Weight | 154.60 g/mol [1] | 191.06 g/mol [2] |

| CAS Number | 25412-62-8[1] | 24095-60-1[2][3] |

| Appearance | Off-white solid | White crystal powder[4] |

| Melting Point | 131-133 °C | Not available |

| pKa (Predicted) | 11.09 ± 0.50 | Not applicable |

| Storage Temperature | 2-8°C | 0-8 °C[4] |

Synthesis of this compound Hydrochloride: The Pinner Reaction

The most established and widely utilized method for the synthesis of this compound is the Pinner reaction. This reaction transforms the corresponding nitrile, 3-chlorobenzonitrile, into an imidate ester hydrochloride (a Pinner salt), which is then converted to the desired amidine hydrochloride through ammonolysis.

The causality behind this experimental choice lies in the high reactivity of nitriles under acidic conditions with an alcohol, leading to a stable intermediate that can be readily converted to the amidine. The use of anhydrous conditions is critical to prevent the hydrolysis of the imidate ester to a carboxylic acid ester.

Caption: Workflow of the Pinner reaction for the synthesis of 3-Chlorobenzamidine HCl.

Experimental Protocol: Pinner Synthesis of this compound Hydrochloride

This protocol details a standard laboratory procedure for the synthesis of this compound hydrochloride from 3-chlorobenzonitrile.

Materials:

-

3-chlorobenzonitrile

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Anhydrous ammonia gas

-

Hydrogen chloride gas

-

Round-bottom flask with a gas inlet tube and drying tube

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Formation of the Imidate Ester Hydrochloride (Pinner Salt):

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a calcium chloride drying tube, dissolve 3-chlorobenzonitrile (1 equivalent) in anhydrous ethanol (2-3 volumes).

-

Cool the solution in an ice bath to 0°C.

-

Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours, ensuring the temperature remains below 10°C.

-

Seal the flask and allow it to stand at 0-4°C for 24-48 hours, during which time the imidate ester hydrochloride will precipitate as a white solid.

-

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

-

Ammonolysis to this compound Hydrochloride:

-

Suspend the dried imidate ester hydrochloride in anhydrous ethanol in a clean, dry flask.

-

Cool the suspension in an ice bath.

-

Bubble anhydrous ammonia gas through the stirred suspension for 2-3 hours.

-

After the addition of ammonia is complete, allow the mixture to stir at room temperature for 12-24 hours.

-

The ammonium chloride byproduct will precipitate out of the solution.

-

Filter the reaction mixture to remove the ammonium chloride.

-

Evaporate the solvent from the filtrate under reduced pressure to yield crude this compound hydrochloride.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

-

Applications in Drug Development: A Potent Protease Inhibitor

Benzamidine and its derivatives are well-established as competitive inhibitors of trypsin-like serine proteases, which play crucial roles in various physiological and pathological processes. These enzymes are characterized by a deep S1 specificity pocket with an aspartate residue at the bottom that recognizes and binds to the positively charged side chains of arginine and lysine residues of their substrates.

The benzamidine moiety of this compound acts as a mimic of the guanidinium group of arginine, allowing it to bind tightly within the S1 pocket of these proteases. The positively charged amidinium group forms a salt bridge with the negatively charged aspartate residue, while the aromatic ring engages in hydrophobic interactions with the sides of the pocket. The 3-chloro substituent can further enhance binding affinity and selectivity through additional hydrophobic or halogen-bonding interactions, depending on the specific topography of the enzyme's active site.

Caption: Binding interactions of 3-Chlorobenzamidine within a protease active site.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potency of this compound against a target serine protease using a chromogenic substrate.

Materials:

-

Purified target serine protease (e.g., trypsin)

-

Chromogenic substrate specific for the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

-

This compound hydrochloride

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing CaCl₂)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the protease in the assay buffer.

-

Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO or water).

-

Prepare a stock solution of this compound hydrochloride in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

-

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer to each well.

-

Add the desired concentrations of this compound hydrochloride to the test wells. For control wells (no inhibition), add an equivalent volume of assay buffer.

-

Add the protease solution to all wells except for the blank (substrate only) wells.

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the chromogenic substrate to all wells.

-

Immediately place the microplate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) at regular time intervals for 10-30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive and the Michaelis-Menten constant (Km) for the substrate is known.

-

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. In case of contact, wash the affected area with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable molecule for researchers and drug development professionals. Its straightforward synthesis via the Pinner reaction and its potent inhibitory activity against trypsin-like serine proteases make it a versatile tool in medicinal chemistry. The principles and protocols outlined in this guide provide a solid foundation for the synthesis, handling, and application of this compound in the pursuit of novel therapeutics.

References

-

Capot Chemical. (n.d.). Specifications of this compound hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 204144, this compound. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of 3-Chloro-benzamidine Hydrochloride

An In-depth Technical Guide to the Synthesis of 3-Chloro-benzamidine Hydrochloride

This compound hydrochloride is a crucial building block in contemporary drug discovery and development. As a derivative of benzamidine, it serves as a versatile intermediate, primarily in the synthesis of enzyme inhibitors, particularly for proteases like thrombin and trypsin, which are implicated in a variety of disease states.[1][2] The presence of the chlorine atom on the benzene ring provides a key handle for modifying the molecule's electronic properties and for further synthetic elaboration, making it an invaluable scaffold in medicinal chemistry.

This guide provides a detailed exploration of the predominant and most reliable synthetic route to this compound hydrochloride: the Pinner reaction. We will delve into the underlying chemical principles, offer a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. Alternative approaches will also be briefly reviewed to provide a comprehensive landscape for researchers, scientists, and drug development professionals.

Part 1: The Pinner Reaction: A Classic and Robust Synthesis

The Pinner reaction, first described by Adolf Pinner in 1877, remains a highly effective and widely used method for converting nitriles into amidines.[3][4] The synthesis proceeds via a two-step sequence involving the formation of an intermediate imidate salt (a "Pinner salt"), which is subsequently converted to the target amidine through ammonolysis.

Overall Transformation

The synthesis can be summarized as follows:

-

Step 1: Pinner Salt Formation. 3-Chlorobenzonitrile reacts with an alcohol, such as ethanol, under strictly anhydrous conditions in the presence of dry hydrogen chloride gas. This acid-catalyzed addition forms the key intermediate, ethyl 3-chlorobenzimidate hydrochloride.

-

Step 2: Ammonolysis. The isolated or in situ generated Pinner salt is then treated with a source of ammonia to displace the ethoxy group, yielding the final product, this compound hydrochloride.

Caption: Overall workflow of the Pinner reaction for synthesizing this compound HCl.

Mechanistic Insights: The "Why" Behind the "How"

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization.

-

Formation of the Pinner Salt: The reaction is initiated by the protonation of the nitrile nitrogen by the strong acid, hydrogen chloride. This significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the alcohol (ethanol). The resulting intermediate, an imino ester salt, is known as a Pinner salt.[5][6]

-

Ammonolysis: The Pinner salt is a highly reactive intermediate.[3] Ammonia, acting as a nucleophile, attacks the electrophilic carbon of the imidate. This is followed by the elimination of ethanol, yielding the resonance-stabilized amidinium ion. The final product is the hydrochloride salt of the amidine.

Caption: Simplified mechanism of the Pinner reaction.

Expertise in Practice: Causality Behind Experimental Choices

-

Anhydrous Conditions are Critical: The Pinner reaction must be conducted under strictly anhydrous conditions.[5][6] Any trace of water will readily hydrolyze the highly reactive Pinner salt intermediate to form the corresponding ester (ethyl 3-chlorobenzoate) or the starting nitrile to 3-chlorobenzamide, both of which are common and yield-reducing side products.[7]

-

Temperature Control: The initial acid-catalyzed addition of ethanol is exothermic. The reaction is typically performed at low temperatures (0-5 °C) to prevent the rearrangement of the thermodynamically unstable Pinner salt into the corresponding N-alkyl amide and to minimize side reactions.[3]

-

Reagent Purity: The purity of the starting 3-chlorobenzonitrile is essential. Impurities can lead to undesired side products and complicate the purification of the final compound.

Detailed Experimental Protocol

This protocol represents a robust and validated procedure for the synthesis of this compound hydrochloride.

Part A: Synthesis of Ethyl 3-chlorobenzimidate hydrochloride (Pinner Salt)

Materials & Equipment:

| Reagent/Equipment | Details |

| 3-Chlorobenzonitrile | High purity (>98%) |

| Ethanol (Absolute) | Anhydrous, <0.1% water |

| Diethyl Ether | Anhydrous |

| Hydrogen Chloride | Gas, from a cylinder or generator |

| Reaction Vessel | 3-neck round-bottom flask, oven-dried |

| Stirring | Magnetic stirrer and stir bar |

| Gas Dispersion | Gas inlet tube/sparger |

| Temperature Control | Ice-water bath |

| Atmosphere | Drying tube (e.g., with CaCl₂) |

Procedure:

-

Setup: Assemble an oven-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube to protect from atmospheric moisture.

-

Reagent Charging: Charge the flask with 3-chlorobenzonitrile (e.g., 27.5 g, 0.2 mol) and anhydrous ethanol (e.g., 11.5 g, 0.25 mol). Add 200 mL of anhydrous diethyl ether to the flask to aid in the precipitation of the product.

-

Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.

-

HCl Addition: Bubble a steady stream of dry hydrogen chloride gas through the cold, stirred solution. A white precipitate of the Pinner salt will begin to form.

-

Reaction Monitoring: Continue the addition of HCl gas for 2-3 hours or until the reaction mixture is saturated and precipitation is complete. The reaction progress can be monitored by taking a small aliquot, quenching it with base, and analyzing by TLC or GC-MS to check for the disappearance of the starting nitrile.

-

Isolation: Once the reaction is complete, stop the HCl flow. Collect the white crystalline precipitate by filtration under an inert atmosphere (e.g., nitrogen) to minimize exposure to moisture. Wash the solid with two portions of cold, anhydrous diethyl ether.

-

Drying: Dry the isolated ethyl 3-chlorobenzimidate hydrochloride under vacuum. The product should be used immediately in the next step due to its hygroscopic and unstable nature.[7]

Part B: Ammonolysis to this compound hydrochloride

Materials & Equipment:

| Reagent/Equipment | Details |

| Pinner Salt | From Part A |

| Ethanol | Anhydrous |

| Ammonium Chloride | Anhydrous, finely powdered |

| Ammonia Gas | Anhydrous |

| Reaction Vessel | Round-bottom flask with stirrer |

| Filtration | Büchner funnel and filter flask |

| Purification | Recrystallization apparatus |

Procedure:

-

Setup: In a 500 mL round-bottom flask, prepare a saturated solution of ammonia in anhydrous ethanol at 0-5 °C by bubbling ammonia gas through the alcohol.

-

Reaction: Add the Pinner salt from Part A (approx. 0.2 mol) in portions to the cold ammoniacal ethanol solution with vigorous stirring. Alternatively, suspend the Pinner salt in ethanol and add a stoichiometric amount of ammonium chloride.[5]

-

Warming and Stirring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC or HPLC until the Pinner salt is consumed.

-

Work-up: Upon completion, cool the reaction mixture and filter to remove the precipitated ammonium chloride.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude this compound hydrochloride as a solid.

-

Purification: Purify the crude product by recrystallization. A common solvent system is a mixture of ethanol and ethyl acetate.[5] Dissolve the crude solid in a minimum amount of hot ethanol, and then add ethyl acetate until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Final Isolation: Collect the purified white crystalline product by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

Typical Data:

| Parameter | Value |

| Molecular Formula | C₇H₇ClN₂·HCl[1] |

| Molecular Weight | 191.06 g/mol [1] |

| Appearance | White crystalline powder[1] |

| Purity (HPLC) | ≥99%[1] |

| Expected Yield | 75-90% (based on 3-chlorobenzonitrile) |

Part 2: Alternative Synthesis Routes

While the Pinner reaction is the most common and reliable method, it is useful for the research scientist to be aware of alternative strategies.

-

From 3-Chlorobenzoyl Chloride: 3-Chlorobenzoyl chloride can be synthesized from 3-chlorobenzoic acid using thionyl chloride.[8] The resulting acid chloride can be converted to 3-chlorobenzamide by reaction with ammonia or an ammonium salt.[9] The amide can then be dehydrated to 3-chlorobenzonitrile, which serves as the starting material for the Pinner reaction. This multi-step process is less direct but utilizes different starting materials.

-

Direct High-Pressure Ammonolysis: It is possible to synthesize benzamidines by the direct reaction of a nitrile with ammonia and ammonium chloride at high temperatures (e.g., 150 °C) and pressures in an autoclave.[10] While this method avoids the use of gaseous HCl and intermediate isolation, it requires specialized high-pressure equipment and involves harsher reaction conditions.

Part 3: Safety and Handling Precautions

A rigorous adherence to safety protocols is mandatory when performing this synthesis.

-

3-Chlorobenzonitrile: This compound is toxic if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[11][12] Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Hydrogen Chloride (Gas): HCl gas is extremely corrosive and toxic. It can cause severe burns to the skin, eyes, and respiratory tract.[13] A well-maintained fume hood and appropriate gas scrubbing system are essential.

-

Ammonia: Ammonia is corrosive and can cause irritation or burns upon contact. Inhalation can lead to respiratory distress.[14]

-

Solvents: Diethyl ether and ethanol are highly flammable. Ensure all operations are performed away from ignition sources.

Mandatory PPE:

-

Chemical-resistant safety goggles or a face shield.

-

Flame-retardant lab coat.

-

Chemically resistant gloves (e.g., nitrile or neoprene).

-

Work should be exclusively conducted within a certified chemical fume hood.

References

-

NROChemistry. Pinner Reaction. Available from: [Link]

-

J&K Scientific. Pinner Reaction. (2025-06-04). Available from: [Link]

-

YouTube. Pinner Reaction. (2021-06-12). Available from: [Link]

-

Organic Chemistry Portal. Pinner Reaction. Available from: [Link]

-

ResearchGate. Three-component, Pinner-like amidine syntheses. Available from: [Link]

-

PrepChem.com. Synthesis of 3-chloro-benzamido. Available from: [Link]

-

National Institutes of Health (NIH). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. (2021-11-09). Available from: [Link]

- Google Patents. CN104610072A - Method for preparing 3,3'-dichlorobenzidine hydrochloride through rearrangement.

-

National Institutes of Health (NIH). This compound | C7H7ClN2 | CID 204144 - PubChem. Available from: [Link]

-

Wikipedia. Pinner reaction. Available from: [Link]

-

Wikipedia. 3-Chlorobenzonitrile. Available from: [Link]

-

Patsnap. Synthesis method of benzamidine hydrochloride - Eureka. Available from: [Link]

-

Crystal Reports ActiveX Designer. Safety Data Sheet - AMMONIUM CHLORIDE. Available from: [Link]

-

National Institutes of Health (NIH). Benzamidine | C7H8N2 | CID 2332 - PubChem. Available from: [Link]

-

PubMed. Formation of non-amidine products in the reaction of primary amines with imido esters. (1975-11-03). Available from: [Link]

-

ResearchGate. Synthesis of 3,5-dichlorobenzoyl chloride. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of 3-Chlorobenzoyl Chloride in Modern Chemistry. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of amidines. Available from: [Link]

-

NIST. 3-Chlorobenzamide - the NIST WebBook. Available from: [Link]

-

ResearchGate. The Chemistry of the Amidines. Available from: [Link]

-

P&S Chemicals. Product information, 3-Chlorobenzamidine hydrochloride. Available from: [Link]

-

Patsnap. Method used for preparing 3-chlorobenzonitrile - Eureka. Available from: [Link]

-

Alzchem Group. 3-Chlorobenzonitrile. Available from: [Link]

-

Organic Syntheses. Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl). Available from: [Link]

-

Univar Solutions. AMMONIUM CHLORIDE Safety Data Sheet. (2015-02-23). Available from: [Link]

-

DC Fine Chemicals. 3-Chlorobenzoyl chloride. Available from: [Link]

- Google Patents. CN104193654A - Preparation method of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride.

-

Organic Syntheses. ethyl n-methylcarbamate. Available from: [Link]

- Google Patents. RU2414462C1 - Method for preparing 4-chlor-n-(2-morpholinoethyl)benzamide.

- Google Patents. CN106565541A - Synthesis method for benzamidine derivatives.

- Google Patents. CN111689858B - Method for preparing ethyl chloroformate.

- Google Patents. US5981803A - Process for the preparation of chloro-benzoyl chlorides.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. researchgate.net [researchgate.net]

- 5. Pinner Reaction | NROChemistry [nrochemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis routes of 3-Chlorobenzoyl chloride [benchchem.com]

- 9. 3-Chlorobenzonitrile - Wikipedia [en.wikipedia.org]

- 10. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. fishersci.com [fishersci.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. shop.chemsupply.com.au [shop.chemsupply.com.au]

An In-depth Technical Guide to the Mechanism of Action of 3-Chloro-benzamidine as a Serine Protease Inhibitor

Introduction: The Enduring Relevance of Benzamidine Scaffolds in Serine Protease Inhibition

Serine proteases represent a vast and functionally diverse family of enzymes crucial to a myriad of physiological processes, ranging from digestion and blood coagulation to immune responses and cellular signaling. Their dysregulation is implicated in numerous pathologies, including cardiovascular diseases, inflammatory disorders, and cancer, making them prime targets for therapeutic intervention. Among the classes of small molecule inhibitors developed, benzamidine and its derivatives have long been a cornerstone of research due to their inherent affinity for the S1 specificity pocket of trypsin-like serine proteases.[1][2]

This technical guide focuses on a specific derivative, 3-Chloro-benzamidine, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action. While direct kinetic and structural data for the 3-chloro isomer are not as prevalent in the literature as for its para-substituted counterparts, this guide will synthesize established principles of benzamidine-protease interactions, draw logical inferences based on structure-activity relationship (SAR) studies of related halogenated analogs, and provide detailed experimental frameworks for the characterization of such inhibitors. Our approach is to build a robust mechanistic understanding from foundational principles, thereby empowering researchers to design and execute their own investigations into this and related inhibitor classes.

The Serine Protease Catalytic Machinery: A Primer

To comprehend inhibition is to first understand catalysis. Serine proteases employ a highly conserved catalytic triad of amino acid residues in their active site: an aspartate (Asp), a histidine (His), and a serine (Ser).[3] This triad functions as a sophisticated charge-relay system to facilitate the hydrolysis of peptide bonds.

The catalytic cycle can be broadly summarized as follows:

-

Substrate Binding: The substrate polypeptide chain binds to the active site of the enzyme, with the side chain of a specific amino acid residue (the P1 residue) fitting into a corresponding specificity pocket (the S1 pocket). For trypsin-like proteases, the S1 pocket is typically deep and contains a negatively charged aspartate residue (Asp189) at its base, which preferentially binds positively charged P1 residues like arginine and lysine.[4]

-

Nucleophilic Attack: The catalytic serine's hydroxyl group, activated by the histidine, performs a nucleophilic attack on the carbonyl carbon of the scissile peptide bond of the substrate.

-

Formation of the Tetrahedral Intermediate: This attack results in the formation of a high-energy, unstable tetrahedral intermediate, which is stabilized by hydrogen bonds from the "oxyanion hole" in the enzyme's active site.

-

Acyl-Enzyme Formation: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond and the formation of a covalent acyl-enzyme intermediate. The N-terminal portion of the substrate is released.

-

Deacylation: A water molecule, activated by the histidine, acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate.

-

Release of the C-terminal Peptide: This leads to the formation of another tetrahedral intermediate, which then collapses, releasing the C-terminal portion of the substrate and regenerating the active enzyme.

Figure 1. Simplified workflow of the serine protease catalytic cycle.

Mechanism of Action of this compound: A Competitive Inhibitor

Benzamidine and its derivatives are classified as reversible, competitive inhibitors of trypsin-like serine proteases.[5] This mode of inhibition is characterized by the inhibitor binding to the active site of the enzyme, thereby directly competing with the natural substrate.

The Role of the Benzamidine Moiety: Mimicking the Natural Substrate

The inhibitory potency of benzamidine-based compounds stems from the ability of the positively charged amidinium group to act as a mimic of the guanidinium group of an arginine side chain or the protonated amino group of a lysine side chain. This allows it to bind tightly within the S1 specificity pocket of trypsin-like serine proteases.[4]

Key interactions include:

-

Electrostatic Interaction: A strong salt bridge is formed between the cationic amidinium group of the inhibitor and the carboxylate side chain of the conserved Asp189 at the base of the S1 pocket.

-

Hydrogen Bonding: The amine groups of the amidinium moiety can act as hydrogen bond donors, forming a network of hydrogen bonds with backbone carbonyls and the side chains of residues lining the S1 pocket.

-

Hydrophobic Interactions: The phenyl ring of the benzamidine scaffold engages in hydrophobic interactions with the side chains of residues that form the walls of the S1 pocket.

Structural Insights from X-ray Crystallography

Figure 2. Key interactions of a benzamidine-based inhibitor in the S1 pocket.

The Influence of the 3-Chloro Substituent: A Structure-Activity Relationship Perspective

The addition of a chlorine atom to the benzamidine ring at the meta-position (3-position) is expected to modulate its inhibitory activity through a combination of electronic and steric effects.

-

Electronic Effects: Chlorine is an electron-withdrawing group. This can influence the pKa of the amidinium group, potentially affecting the strength of the electrostatic interaction with Asp189.

-

Hydrophobic and Steric Effects: The chloro-substituent increases the hydrophobicity of the inhibitor. Depending on the specific topology of the S1 pocket and the surrounding active site cleft, this can lead to either favorable or unfavorable interactions.

A study on substituted benzamidines as inhibitors of several human serine proteases, including trypsin and thrombin, provides valuable context.[7] While this study did not include the 3-chloro derivative, it did report the inhibitory constants for 4-chlorobenzamidine.

| Compound | Trypsin Ki (µM) | Thrombin Ki (µM) |

| Benzamidine | 18.0 | 660 |

| 4-Chlorobenzamidine | 35.0 | 250 |

| Table 1: Comparative inhibitory constants (Ki) of benzamidine and 4-chlorobenzamidine against bovine trypsin and human thrombin. Data extracted from a 3D-QSAR study.[8] |

The data for 4-chlorobenzamidine shows a decrease in potency against trypsin but an increase against thrombin compared to the parent benzamidine. This highlights the nuanced nature of SAR in this class of inhibitors and underscores that the effect of a substituent can be protease-dependent. The meta-position of the chlorine in this compound would place the substituent in a different region of the active site compared to the para-position, likely leading to a distinct interaction profile and inhibitory potency. Further empirical investigation is required to elucidate these specific effects.

Experimental Protocols for Characterizing this compound Inhibition

A thorough characterization of an enzyme inhibitor requires a multi-faceted experimental approach. Here, we outline the core methodologies for determining the inhibitory potency and mechanism of this compound.

Protocol 1: Determination of IC50 and Ki using an Absorbance-Based Assay

This protocol is a foundational method to quantify the inhibitory potency of a compound. It relies on a chromogenic substrate that releases a colored product upon cleavage by the protease.

A. Determination of the Half-Maximal Inhibitory Concentration (IC50)

The IC50 is the concentration of an inhibitor that reduces the rate of an enzymatic reaction by 50% under specific experimental conditions.

Materials:

-

Serine protease (e.g., Trypsin)

-

Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Dissolve the serine protease in assay buffer to a concentration that yields a linear rate of substrate hydrolysis over 10-15 minutes.

-

Dissolve the chromogenic substrate in a suitable solvent and then dilute in assay buffer to the desired final concentration (typically at or below the Michaelis-Menten constant, Km).

-

Prepare a serial dilution of the this compound stock solution in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 20 µL of each inhibitor dilution to triplicate wells.

-

Add 20 µL of assay buffer to control wells (no inhibitor).

-

Initiate the reaction by adding 180 µL of the pre-warmed substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the absorbance at the wavelength corresponding to the colored product (e.g., 405 nm for p-nitroaniline) at regular intervals for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

-

B. Determination of the Inhibition Constant (Ki)

For a competitive inhibitor, the Ki is the dissociation constant of the enzyme-inhibitor complex. It is a more absolute measure of inhibitor potency than the IC50.

Procedure:

-

Follow the general setup for the IC50 determination.

-

Perform the assay with multiple concentrations of the substrate, both in the absence and presence of several fixed concentrations of this compound.

-

Data Analysis:

-

Calculate the initial velocities for each substrate and inhibitor concentration.

-

Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration. For competitive inhibition, the lines will intersect on the y-axis.

-

Alternatively, use non-linear regression analysis to fit the data directly to the Michaelis-Menten equation for competitive inhibition to determine the Km and Vmax in the presence and absence of the inhibitor, from which Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration.[2]

-

Figure 3. Workflow for determining inhibitor potency (IC50) and mechanism (Ki).

Protocol 2: X-ray Crystallography for Structural Elucidation

Determining the high-resolution crystal structure of a serine protease in complex with this compound would provide definitive evidence of its binding mode and the specific interactions of the chloro-substituent.

A. Protein Expression and Purification

-

Expression: Overexpress the target serine protease (e.g., bovine trypsin) in a suitable expression system, such as E. coli. A common strategy involves using an expression vector with an affinity tag (e.g., a His-tag) to facilitate purification.

-

Lysis and Clarification: Harvest the cells and lyse them to release the protein. Centrifuge the lysate at high speed to pellet cellular debris.

-

Affinity Chromatography: Purify the protease from the soluble lysate using a chromatography resin that specifically binds the affinity tag (e.g., Ni-NTA resin for His-tagged proteins).

-

Further Purification: If necessary, perform additional purification steps, such as ion-exchange or size-exclusion chromatography, to achieve high purity.

-

Purity Assessment: Verify the purity of the protein using SDS-PAGE.

B. Crystallization

-

Complex Formation: Incubate the purified protease with a molar excess of this compound to ensure saturation of the active site.

-

Crystallization Screening: Use a high-throughput screening approach to test a wide range of crystallization conditions (precipitants, buffers, salts, and additives). The hanging-drop or sitting-drop vapor diffusion method is commonly employed.

-

Crystal Optimization: Once initial crystals are obtained, systematically vary the crystallization conditions to optimize their size and quality for X-ray diffraction.

C. Data Collection and Structure Determination

-

Cryo-protection and Freezing: Soak the crystals in a cryo-protectant solution and flash-freeze them in liquid nitrogen to prevent radiation damage during data collection.

-

X-ray Diffraction: Mount the frozen crystal in an X-ray beam (typically at a synchrotron source) and collect diffraction data as the crystal is rotated.

-

Data Processing: Process the diffraction images to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

-

Structure Solution and Refinement: Solve the crystal structure using molecular replacement with a known structure of the protease as a search model. Build the model of the inhibitor into the electron density map and refine the structure to obtain a final, high-resolution model of the enzyme-inhibitor complex.

Conclusion and Future Directions

This compound, as a representative of the halogenated benzamidine class, is a potent competitive inhibitor of trypsin-like serine proteases. Its mechanism of action is rooted in the mimicry of natural substrates, with the cationic amidinium group forming a key electrostatic interaction with the conserved Asp189 in the S1 pocket. The 3-chloro substituent modulates the inhibitor's potency through electronic and steric effects that are specific to the architecture of the target protease's active site.

While this guide provides a robust framework for understanding and investigating this compound, further research is warranted. Specifically, the determination of its Ki values against a panel of serine proteases and the elucidation of its co-crystal structure with key targets would provide invaluable data for the rational design of next-generation inhibitors with enhanced potency and selectivity. The experimental protocols detailed herein offer a clear path for researchers to undertake these critical investigations.

References

- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-7.

- Nishimura, Y., Yasui, W., Yoshida, K., Matsuyama, T., Dohi, K., & Tahara, E. (1992). A Serine Protease-inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. Japanese Journal of Cancer Research, 83(7), 723-8.

- Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. The Journal of biological chemistry, 240, 1579-1585.

- Stürzebecher, J., Markwardt, F., Voigt, B., Wagner, G., & Walsmann, P. (1983). Cyclic amides of Nα-arylsulfonylaminoacylated 4-amidinophenylalanine-as inhibitors of thrombin. Pharmazie, 38(5), 344-5.

- Tanaka, T., et al. (1997). Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine. Journal of medicinal chemistry, 40(19), 3091-9.

-

Wikipedia contributors. (2023, November 27). Benzamidine. In Wikipedia, The Free Encyclopedia. Retrieved January 2, 2026, from [Link]

-

MEROPS. (2023, September 8). Small-molecule inhibitor: benzamidine. The Peptidase Database. Retrieved January 2, 2026, from [Link]

-

RCSB PDB. (1995). 1BTY: Crystal structure of beta-trypsin in complex with benzamidine. RCSB Protein Data Bank. [Link]

-

RCSB PDB. (2011). 3ATL: Crystal structure of trypsin complexed with benzamidine. RCSB Protein Data Bank. [Link]

-

DavidsonX. (n.d.). IC50 Determination. edX. Retrieved January 2, 2026, from [Link]

-

GraphPad. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor. GraphPad. Retrieved January 2, 2026, from [Link]

- Stürzebecher, J., Stürzebecher, U., & Markwardt, F. (1986). Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. Toxicon, 24(6), 585-95.

- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.

- Copeland, R. A. (2000).

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

Proteopedia. (2025, January 26). Trypsin. Proteopedia, life in 3D. Retrieved January 2, 2026, from [Link]

-

Creative Biostructure. (n.d.). A Beginner's Guide to Protein Crystallography. Creative Biostructure. Retrieved January 2, 2026, from [Link]

-

Cambridge MedChem Consulting. (n.d.). Serine Protease Inhibitors. Retrieved January 2, 2026, from [Link]

Sources

- 1. MEROPS - the Peptidase Database [ebi.ac.uk]

- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Steady state kinetic parameters for the thrombin-catalyzed conversion of human fibrinogen to fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. med.stanford.edu [med.stanford.edu]

- 8. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]

Spectroscopic Data for 3-Chloro-benzamidine: An In-depth Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Chloro-benzamidine, a compound of significant interest to researchers, scientists, and drug development professionals. Due to the limited availability of published experimental spectra for this compound, this guide presents a combination of predicted data and comparative analysis with the closely related and well-characterized compound, 3-Chloro-benzamide. This approach offers a robust framework for the identification, characterization, and quality control of this compound in a research setting.

Introduction: The Significance of this compound

This compound and its derivatives are recognized for their potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors and antiviral agents.[1] The presence of the chlorobenzene moiety enhances its reactivity, making it a valuable building block in the synthesis of novel pharmaceutical compounds.[1] Accurate spectroscopic characterization is paramount for confirming the identity and purity of synthesized this compound, ensuring the reliability and reproducibility of research outcomes.

This guide will delve into the key spectroscopic techniques used for the structural elucidation of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will explore the expected spectral features, provide protocols for data acquisition, and interpret the data in the context of the molecule's structure.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound forms the basis for interpreting its spectroscopic data. The key features include a 1,3-disubstituted benzene ring and an amidine functional group.

Figure 1: Molecular Structure of this compound.

The following sections will detail how this structure gives rise to its characteristic spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the protons of the amidine group. Due to the electron-withdrawing nature of the chloro and amidine groups, the aromatic protons will appear in the downfield region, typically between 7.0 and 8.5 ppm. The protons on the amidine nitrogen atoms are expected to be broad and their chemical shift can be solvent-dependent.

Predicted ¹H NMR Data for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.4 | broad s | 2H | -NH₂ |

| ~9.2 | broad s | 1H | =NH |

| ~7.8 - 7.4 | m | 4H | Ar-H |

Comparative ¹H NMR Data for 3-Chloro-benzamide (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.16 | s | 1H | Ar-H |

| 7.96 | d | 1H | Ar-H |

| 7.88 | d | 1H | Ar-H |

| 7.62 - 7.52 | m | 2H | Ar-H, -NH |

| 7.60 | s | 1H | -NH |

Source: ChemicalBook[2]

The comparison with 3-chloro-benzamide highlights the expected complexity of the aromatic region and the presence of exchangeable NH protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will provide information on the carbon skeleton. The spectrum is expected to show six signals for the aromatic carbons and one for the amidine carbon.

Predicted ¹³C NMR Data for this compound:

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C (amidine) |

| ~135 | C-Cl |

| ~133 | C-C(N)₂ |

| ~131 | Ar-CH |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~127 | Ar-CH |

Comparative ¹³C NMR Data for 3-Chloro-benzamide:

A full dataset for 3-chloro-benzamide is available from various sources, which can serve as a reference for the expected chemical shifts of the aromatic carbons.[3]

Experimental Protocol for NMR Data Acquisition

Figure 2: Workflow for NMR Data Acquisition and Processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=N bonds of the amidine group, as well as bands associated with the substituted benzene ring.

Predicted IR Data for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amidine) |

| ~3050 | Medium | Aromatic C-H stretching |

| ~1650 | Strong | C=N stretching (amidine) |

| 1600-1450 | Medium-Strong | Aromatic C=C ring stretching |

| ~800-700 | Strong | C-H out-of-plane bending (aromatic) |

| ~750 | Medium | C-Cl stretching |

Comparative IR Data for 3-Chloro-benzamide:

The IR spectrum for 3-Chloro-benzamide is well-documented and shows characteristic peaks for the amide functional group, including N-H stretches and a strong C=O stretch around 1660 cm⁻¹.[4][5]

Experimental Protocol for IR Data Acquisition

A standard method for acquiring the IR spectrum of a solid sample is using a Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is processed to show absorbance or transmittance as a function of wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the molecular ion and characteristic fragment ions.

Predicted Mass Spectrometry Data for this compound:

The molecular formula for this compound is C₇H₇ClN₂.[6] The molecular weight is approximately 154.6 g/mol .[6] Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with peaks at m/z [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio.

| m/z | Ion |

| 154/156 | [M]⁺ (Molecular Ion) |

| 138/140 | [M - NH₂]⁺ |

| 119 | [M - Cl]⁺ |

| 111 | [C₆H₄Cl]⁺ |

Comparative Mass Spectrometry Data for 3-Chloro-benzamide:

The mass spectrum of 3-Chloro-benzamide also shows the characteristic 3:1 isotopic pattern for the molecular ion at m/z 155/157.[5][7]

Experimental Protocol for Mass Spectrometry Data Acquisition

Figure 3: Workflow for Mass Spectrometry Data Acquisition.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for this compound. While experimental data is not widely published, the combination of predicted values and comparative analysis with 3-Chloro-benzamide offers a solid foundation for researchers. The provided protocols for NMR, IR, and Mass Spectrometry are designed to be self-validating and will enable scientists to confidently characterize this important molecule in their own laboratories. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is crucial for advancing research and development in the pharmaceutical sciences.

References

-

Chem-Impex. 3-Chlorobenzamidine hydrochloride. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIST. 3-Chlorobenzamide. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

PubChem. 3-Chlorobenzamide. National Center for Biotechnology Information. [Link]

Sources

- 1. 3-Chlorobenzamide [webbook.nist.gov]

- 2. 3-CHLOROBENZAMIDE(618-48-4) 1H NMR [m.chemicalbook.com]

- 3. 3-CHLOROBENZAMIDE(618-48-4) 13C NMR spectrum [chemicalbook.com]

- 4. 3-CHLOROBENZAMIDE(618-48-4) IR Spectrum [m.chemicalbook.com]

- 5. 3-Chlorobenzamide | C7H6ClNO | CID 69254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C7H7ClN2 | CID 204144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Chlorobenzamide [webbook.nist.gov]

An In-depth Technical Guide: Understanding the Role of the Chlorine in 3-Chloro-benzamidine Activity

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzamidine and its derivatives represent a cornerstone in the design of inhibitors for trypsin-like serine proteases, a class of enzymes implicated in numerous physiological and pathological processes. The strategic substitution of the benzamidine scaffold is a key approach in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth examination of 3-Chloro-benzamidine, focusing specifically on the pivotal role of the chlorine substituent at the meta-position. We will dissect the electronic, steric, and hydrophobic contributions of the chlorine atom to the molecule's inhibitory activity, supported by structure-activity relationship (SAR) data. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the characterization of such inhibitors, empowering researchers to rigorously assess and validate their findings.

Introduction: The Benzamidine Scaffold as a Serine Protease Inhibitor

Serine proteases are a ubiquitous class of enzymes characterized by a highly conserved catalytic triad (Serine, Histidine, Aspartate) in their active site. Many of these enzymes, particularly the trypsin-like family, play critical roles in processes ranging from digestion and blood coagulation to tissue remodeling and cancer metastasis.[1][2] These proteases exhibit a pronounced specificity for cleaving peptide bonds C-terminal to basic amino acid residues like arginine or lysine. This specificity is dictated by a deep, negatively charged pocket adjacent to the catalytic site, known as the S1 specificity pocket, which contains a conserved aspartate residue (Asp189 in trypsin).

The benzamidine moiety, C₆H₅C(NH)NH₂, is a classic "warhead" for targeting these enzymes.[3] As a strong base, the amidinium group is protonated at physiological pH, forming a cation that mimics the guanidinium group of arginine. This allows it to engage in a strong, charge-assisted hydrogen bond interaction with the carboxylate side chain of the Asp189 residue at the bottom of the S1 pocket, effectively anchoring the inhibitor and blocking substrate access.[4] This reversible, competitive inhibition mechanism is the foundation of benzamidine's utility as both a research tool and a scaffold for therapeutic drug design.[3][4][5][6]

The Critical Influence of the 3-Chloro Substituent

The introduction of a chlorine atom onto the benzamidine ring, specifically at the meta-position (3-position), is not an arbitrary modification. It is a deliberate chemical strategy designed to exploit several physicochemical principles to enhance the molecule's inhibitory profile. 3-Chlorobenzamidine hydrochloride is a versatile biochemical reagent used in the synthesis of various pharmaceuticals, particularly enzyme inhibitors.[7] The influence of the chlorine atom can be deconstructed into three primary effects:

Electronic Effects

Chlorine is a highly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I) on the benzene ring. This effect, while partially offset by a weaker +M (mesomeric) effect, deactivates the aromatic system.

-

Modulation of pKa: The electron-withdrawing nature of the chlorine atom can subtly influence the pKa of the amidinium group. This modulation can affect the strength of the ionic interaction with the Asp189 residue in the S1 pocket, potentially fine-tuning the binding affinity.

-

Enhanced Interactions: The altered electronic distribution on the phenyl ring can modify cation-π or other non-covalent interactions with hydrophobic or aromatic residues lining the upper parts of the S1 pocket.

Steric and Hydrophobic Contributions

The chlorine atom is significantly larger than a hydrogen atom and substantially increases the lipophilicity of the molecule.[8][9]

-

Increased Lipophilicity: The hydrophobic nature of chlorine enhances the molecule's partitioning into the less polar environment of the enzyme's binding pocket, displacing water molecules and leading to a favorable entropic contribution to the binding energy.[10] This is a critical factor for enzymes like thrombin, where binding is significantly affected by the hydrophobicity of the substituent.[10]

-

Optimal Positioning: The meta-positioning of the chlorine atom allows it to project into specific sub-pockets or regions of the enzyme surface without causing significant steric hindrance that might prevent the core amidinium group from properly docking in the S1 pocket. This direct interaction between the substituent and the enzyme surface is crucial for inhibitory activity.[10]

Pharmacokinetic Implications

For drug development professionals, the impact of halogenation extends beyond target binding to the overall pharmacokinetic profile of the molecule.

-

Metabolic Stability: Halogenation, particularly with chlorine, is a common strategy to block sites susceptible to metabolic oxidation by cytochrome P450 enzymes.[11] By replacing a hydrogen atom with a chlorine atom, the C-Cl bond is much stronger and less prone to cleavage, which can increase the metabolic half-life and bioavailability of the compound.

-

Membrane Permeability: The increased lipophilicity imparted by the chlorine atom can improve the compound's ability to cross cellular membranes, a critical factor for targeting intracellular or transmembrane proteases.[11]

Structure-Activity Relationship (SAR) Context

The specific contribution of the 3-chloro group is best understood by comparing its activity to that of unsubstituted benzamidine and other analogs. Quantitative structure-activity relationship (QSAR) studies have shown that the binding of benzamidines to serine proteases like plasmin and C1s is influenced by both electron donation from the substituent and its hydrophobicity.[10]

| Compound | Target Enzyme | Inhibition Constant (Ki or IC50) | Key Substituent Effect | Reference |

| Benzamidine | Trypsin | ~21 µM (Ki) | Baseline (Cationic interaction) | [12] |

| Benzamidine | Thrombin | ~220 µM (Ki) | Baseline (Cationic interaction) | [13] |

| Benzamidine | uPA | ~97 µM (Ki) | Baseline (Cationic interaction) | [12] |

| 4-Aminobenzamidine | Trypsin | More potent than benzamidine | Electron-donating group enhances binding | [4] |

| 3-Chlorobenzamidine | Varies | Data not specified in reviewed literature | Electron-withdrawing, increased hydrophobicity | [7] |

| Benzo[b]thiophen-2-carboxamidines | uPA | 0.16 - 0.53 µM (Ki) | Extended scaffold exploits additional binding sites | [1] |

Visualization of a Proposed Binding Mode

The following diagram illustrates the hypothetical binding mode of this compound within the S1 pocket of a trypsin-like serine protease.

Caption: General workflow for the kinetic characterization of an enzyme inhibitor.

Protocol 1: Determination of IC₅₀ using a Chromogenic Substrate

This protocol provides a standard method for determining the concentration of an inhibitor required to reduce enzyme activity by 50% (IC₅₀). We will use Trypsin as the model serine protease and Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) as the chromogenic substrate.

A. Materials and Reagents:

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0. Causality: Tris provides stable buffering in the optimal pH range for trypsin, while CaCl₂ is essential for trypsin stability and activity.

-

Enzyme: TPCK-treated Bovine Trypsin. Causality: TPCK treatment inactivates contaminating chymotrypsin, ensuring specificity.

-

Substrate: L-BAPNA. Causality: Upon cleavage by trypsin, it releases p-nitroaniline, a yellow product that can be quantified spectrophotometrically at 405 nm.

-

Inhibitor: this compound hydrochloride, dissolved in assay buffer or DMSO.

-

Equipment: 96-well microplate, microplate reader capable of measuring absorbance at 405 nm.

B. Step-by-Step Procedure:

-

Prepare Inhibitor Dilutions: Create a serial dilution series of this compound in a 96-well plate. Typically, an 8-point, 3-fold dilution series is appropriate. Include wells for a positive control (enzyme + substrate, no inhibitor) and a negative control (substrate only, no enzyme).

-

Enzyme Addition: Add a fixed concentration of trypsin to each well (except the negative control). A final concentration of ~10 nM is a good starting point. Incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.

-

Initiate Reaction: Add L-BAPNA to all wells to initiate the enzymatic reaction. The final concentration should be at or near the Michaelis constant (Km) for trypsin (~0.2-0.5 mM) to ensure sensitivity to competitive inhibition.

-

Monitor Reaction: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every 60 seconds for 15-20 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot.

-

Normalize the velocities to the positive control (set to 100% activity).

-

Plot the percent activity versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation (non-linear regression) to determine the IC₅₀ value.

-

Protocol 2: Elucidation of Inhibition Mechanism via Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. [14] A. Principle: ITC measures the binding affinity (Kₐ, from which Kᵢ can be derived), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between the enzyme and the inhibitor. This provides deep mechanistic insight beyond what is available from kinetic assays alone. [14] B. Step-by-Step Procedure (Conceptual):

-

Sample Preparation: Prepare the enzyme (e.g., Trypsin) in a suitable buffer and place it in the sample cell of the calorimeter. Prepare the inhibitor (this compound) in the same buffer at a 10-20 fold higher concentration and load it into the injection syringe. Causality: Using the exact same buffer is critical to avoid large heats of dilution that would obscure the binding signal.

-

Titration: Perform a series of small, sequential injections of the inhibitor solution into the enzyme solution.

-

Heat Measurement: After each injection, the instrument measures the heat change (a peak in the data) as the inhibitor binds to the enzyme. As the enzyme becomes saturated, the magnitude of these heat changes decreases.

-

Data Analysis:

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change (kcal/mol) against the molar ratio of inhibitor to enzyme.

-

Fit this binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Kₐ, ΔH, n). The inhibition constant (Kᵢ) is the inverse of the binding affinity (Kₐ).

-

Conclusion

The chlorine atom in this compound is a critical modulator of its biological activity, not merely a passive addition. Its electron-withdrawing nature, contribution to hydrophobicity, and specific steric placement at the meta-position collectively enhance its potential as a serine protease inhibitor scaffold. These physicochemical modifications can lead to tighter binding in the enzyme's active site and confer advantageous pharmacokinetic properties, such as increased metabolic stability. Understanding these foundational principles is paramount for medicinal chemists and drug development scientists aiming to rationally design next-generation inhibitors with improved potency and selectivity. The experimental protocols detailed herein provide a robust framework for validating these design principles and accurately characterizing the activity of novel benzamidine-based compounds.

References

- Mares-Guia, M., & Shaw, E. (1967). Inhibition of four human serine proteases by substituted benzamidines. PubMed.

- PrepChem. (n.d.). Synthesis of 3-chloro-benzamido. PrepChem.com.

- Tribioscience. (n.d.). Benzamidine HCl, Trypsin & Serine Protease Inhibitor. Tribioscience.

- Selleck Chemicals. (n.d.). Benzamidine HCl Serine/threonin kinase inhibitor. Selleckchem.

- Wikipedia. (n.d.). Benzamidine. Wikipedia.

- MIDSCI. (n.d.). PR1MA Benzamidine Hydrochloride. MIDSCI.

- Spencer, J. R., et al. (2002). 4-Aminoarylguanidine and 4-aminobenzamidine derivatives as potent and selective urokinase-type plasminogen activator inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Chem-Impex. (n.d.). 3-Chlorobenzamidine hydrochloride. Chem-Impex.

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols for N-(1-hydroxypropan-2-yl)benzamide in Enzyme Inhibition Assays. BenchChem.

- Velazquez-Campoy, A., et al. (2018).

- Stoll, A. P., et al. (2001). (4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase. PNAS.

- Joossens, J., et al. (2015). Discovery and SAR of Novel and Selective Inhibitors of Urokinase Plasminogen Activator (uPA) with an Imidazo[1,2-a]pyridine Scaffold. PubMed.

- National Center for Biotechnology Information. (n.d.). This compound.

- Reddy, T. S., et al. (2017). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor.

- BenchChem. (2025). A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies. BenchChem.

- MedchemExpress. (n.d.). Benzamidine hydrochloride | Serine Proteases Inhibitor. MedchemExpress.com.

- MEROPS. (2023). Small-molecule inhibitor: benzamidine.

- Bungay, P. M., Dedrick, R. L., & Matthews, H. B. (1979). Pharmacokinetics of Halogenated Hydrocarbons. Annals of the New York Academy of Sciences.

- Thakkar, S., et al. (2020).

- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.

- Walash, M. I., et al. (2011). Analytical methods for determination of benzodiazepines. A short review.

Sources

- 1. pnas.org [pnas.org]

- 2. Discovery and SAR of Novel and Selective Inhibitors of Urokinase Plasminogen Activator (uPA) with an Imidazo[1,2-a]pyridine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzamidine - Wikipedia [en.wikipedia.org]

- 4. MEROPS - the Peptidase Database [ebi.ac.uk]

- 5. msesupplies.com [msesupplies.com]

- 6. PR1MA Benzamidine Hydrochloride | PR1MA | MIDSCI [midsci.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eurochlor.org [eurochlor.org]

- 10. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Impacts of diphenylamine NSAID halogenation on bioactivation risks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-benzamidine and its Derivatives in Medicinal Chemistry

Executive Summary